![molecular formula C17H13F3N2O3S B2631422 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034435-62-4](/img/structure/B2631422.png)
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
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Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as "Compound X" for simplicity.
Scientific Research Applications
Molecular and Supramolecular Structures
Research has detailed the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide. These studies contribute to understanding the potential for metal coordination, highlighting differences in torsion angles and hydrogen bonding patterns across similar compounds. Such insights are crucial for designing compounds with specific physical and chemical properties, suggesting applications in materials science and coordination chemistry (Jacobs, Chan, & O'Connor, 2013).
Antimicrobial Activity
Another study focused on the synthesis of N-pyridin-3-yl-benzenesulfonamide, exploring its antimicrobial activity. The compound demonstrated significant effectiveness against various bacteria, indicating its potential as a basis for developing new antimicrobial agents. Such applications are vital in addressing the growing concern of antibiotic resistance (Ijuomah, Ike, & Obi, 2022).
Catalysis
The catalytic applications of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been investigated, particularly in the context of transfer hydrogenation of ketones. This research outlines the development of air-stable complexes for catalysis, which can be conducted in air without special precautions. Such findings are instrumental in synthetic chemistry, offering a pathway to more efficient and environmentally friendly catalytic processes (Ruff, Kirby, Chan, & O'Connor, 2016).
Conformational Studies
Further studies have reported on the conformational differences in arenesulfonamide derivatives, providing valuable information on the structural aspects that affect their biological activity. Understanding these conformational variations is crucial for drug design, allowing for the optimization of compounds for specific therapeutic targets (Borges et al., 2014).
Photochemical Reactions
The photochemical reactions involving pyridine and furan systems reveal novel photocycloaddition processes. Such studies are significant for the field of organic photochemistry, offering insights into the behavior of aromatic systems under light exposure and potential applications in the synthesis of complex organic molecules (Sakamoto et al., 1999).
properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)13-4-1-2-6-16(13)26(23,24)22-11-12-7-8-14(21-10-12)15-5-3-9-25-15/h1-10,22H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARSKRQRRGEIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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